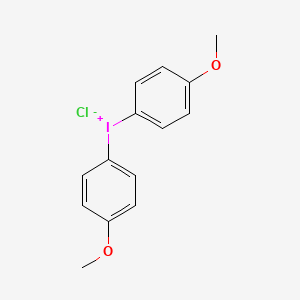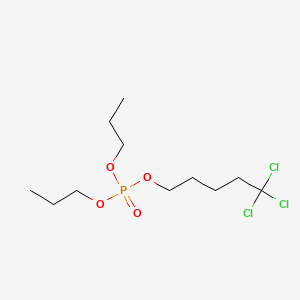
Dipropyl 5,5,5-trichloropentyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 5,5,5-trichloropentyl phosphate is a chemical compound known for its unique structure and properties. It is an ester of phosphoric acid and is characterized by the presence of three chlorine atoms on the pentyl chain. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 5,5,5-trichloropentyl phosphate typically involves the esterification of phosphoric acid with dipropyl alcohol in the presence of a chlorinated pentyl group. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, dipropyl alcohol, and 5,5,5-trichloropentanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady production rate .
Chemical Reactions Analysis
Types of Reactions
Dipropyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of dipropyl 5,5,5-trichloropentanol.
Substitution: The chlorine atoms on the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid derivatives, dipropyl 5,5,5-trichloropentanol, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Dipropyl 5,5,5-trichloropentyl phosphate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dipropyl 5,5,5-trichloropentyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Dipropyl phosphate
- Tripropyl phosphate
- Dibutyl phosphate
Uniqueness
Dipropyl 5,5,5-trichloropentyl phosphate is unique due to the presence of three chlorine atoms on the pentyl chain, which imparts distinct chemical and physical properties. This makes it more reactive and suitable for specific applications compared to other similar compounds .
Properties
CAS No. |
36266-97-4 |
|---|---|
Molecular Formula |
C11H22Cl3O4P |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
dipropyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C11H22Cl3O4P/c1-3-8-16-19(15,17-9-4-2)18-10-6-5-7-11(12,13)14/h3-10H2,1-2H3 |
InChI Key |
NCLQMFBJKOTTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)OCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


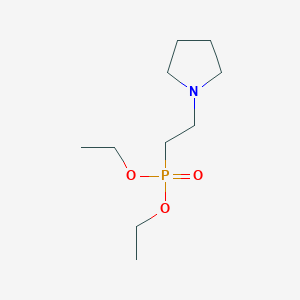
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
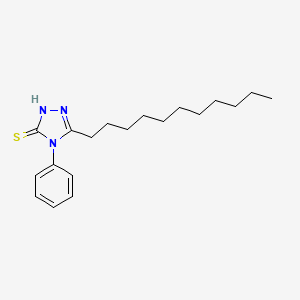
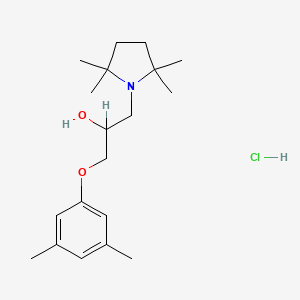
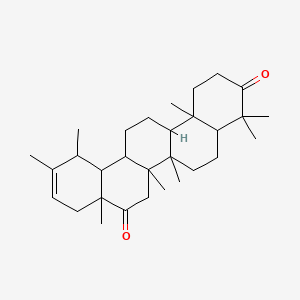
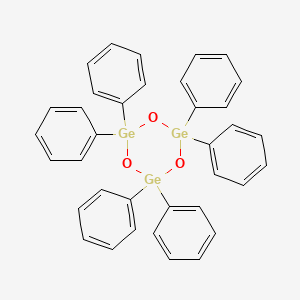
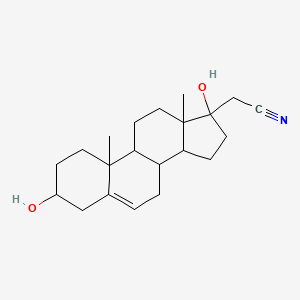
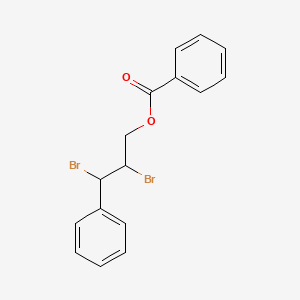
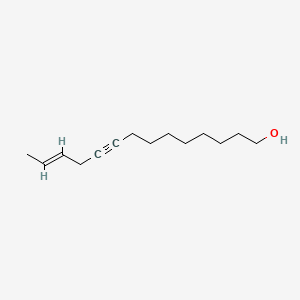


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

